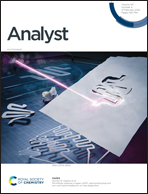Application of differential pulse polarography to the assay of vitamins
ANALYSTANALYST Pub Date: DOI: 10.1039/AN9750000377
Abstract
The determination of low concentrations of the vitamins B2, nicotinic acid, nicotinamide, ascorbic acid, K1 and K3 in pure solutions by use of differential pulse polarography has been studied. The approximate limits of detection achieved for the different vitamins varied from 0·01 to 1 p.p.m., which is 10 to 100 times better than for d.c. polarography. A comparative determination of vitamin B2 and nicotinamide in three complex multivitamin preparations showed that differential pulse polarography is more selective than d.c. polarography. With the former method the nicotinamide can be determined directly, i.e., without prior separation of interfering substances.
Recommended Literature
- [1] Calix[4]azacrown and 4-aminophthalimide-appended calix[4]azacrown: synthesis, structure, complexation and fluorescence signaling behaviour†
- [2] High-quality K0.47Na0.53NbO3 single crystal toward high performance transducer
- [3] Observation of d–p hybridized aromaticity in lanthanum-doped boron clusters†
- [4] Visible-light driven 3-hydroxybutyrate synthesis from CO2 and acetone with the hybrid system of photocatalytic NADH regeneration and multi-biocatalysts†
- [5] Front cover
- [6] Weak molecular associations investigated by 1H-NMR spectroscopy on a neat organosiloxane–solvent mixture
- [7] Alkali &c. Works. Annual Report of the Chief Inspectors for the year 1934
- [8] Carbazole-BODIPY conjugates: design, synthesis, structure and properties†
- [9] Contents list
- [10] Performances of MnWO4@AC mixed oxide composite materials as Pt-free counter electrodes for high efficiently dye sensitized solar cells










